1-(3-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

HPPD inhibition herbicide target metabolic disease

This specific 3-hydroxyphenyl isomer (LogP -0.01) is the most polar among positional analogs, ensuring superior aqueous solubility for biological assays. Validated as a potent HPPD inhibitor (IC50 20 nM) and LDHA binder (Ki 1.9 μM), it is an essential scaffold for herbicide SAR, cancer metabolism studies, and antimicrobial library synthesis. Available in research quantities with documented purity. Request a quote for bulk orders.

Molecular Formula C11H11NO4
Molecular Weight 221.21 g/mol
CAS No. 91891-24-6
Cat. No. B184742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
CAS91891-24-6
Molecular FormulaC11H11NO4
Molecular Weight221.21 g/mol
Structural Identifiers
SMILESC1C(CN(C1=O)C2=CC(=CC=C2)O)C(=O)O
InChIInChI=1S/C11H11NO4/c13-9-3-1-2-8(5-9)12-6-7(11(15)16)4-10(12)14/h1-3,5,7,13H,4,6H2,(H,15,16)
InChIKeySSCXSGYHQKJLBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 91891-24-6): Pyrrolidinone Scaffold with Differentiated Physicochemical and Biological Profile


1-(3-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 91891-24-6) is a pyrrolidinecarboxylic acid derivative bearing a 3-hydroxyphenyl substituent on the lactam nitrogen. The compound features a molecular formula of C₁₁H₁₁NO₄, a molecular weight of 221.21 g/mol, and a predicted ACD/LogP of -0.01 . It is commercially available from major suppliers including ChemBridge (via Sigma-Aldrich, purity 95%, catalog CH4005999816) and Santa Cruz Biotechnology (catalog sc-281801, $75/100 mg) , and is primarily used as a building block in medicinal chemistry and as a precursor for more complex molecular libraries .

Why 1-(3-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid Cannot Be Replaced by 2-Hydroxy or 4-Hydroxy Isomers Without Loss of Function


The positional isomerism of the hydroxyl group on the phenyl ring profoundly alters both physicochemical properties and target engagement. The 3-hydroxy substitution in 1-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid confers a predicted ACD/LogP of -0.01 , whereas the 2-hydroxy analog (CAS 39629-89-5) and the 4-hydroxy analog (CAS 39629-88-4) exhibit significantly higher LogP values of 0.8947 . This difference in lipophilicity directly impacts membrane permeability and biological distribution. Furthermore, the 3-hydroxy orientation is critical for potent inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), with an IC₅₀ of 20 nM [1]; the corresponding 4-hydroxy analog, while also an HPPD binder [2], lacks the same quantitative potency profile. Simple substitution of the 3-hydroxy isomer with its 2- or 4-hydroxy counterparts will therefore alter both pharmacokinetic behavior and target inhibition characteristics, making them non-interchangeable in both research and development workflows.

Quantitative Differentiation of 1-(3-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid Against Key Comparators


HPPD Inhibition Potency: 8.6-Fold Greater than Nitisinone and 10.5-Fold Greater than HPPD-IN-5

1-(3-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid inhibits pig liver 4-hydroxyphenylpyruvate dioxygenase (HPPD) with an IC₅₀ of 20 nM [1]. In the same assay system, the clinically approved HPPD inhibitor nitisinone exhibits an IC₅₀ of 173 nM , while the experimental herbicide HPPD-IN-5 shows an IC₅₀ of 210 nM . The target compound thus demonstrates 8.6-fold and 10.5-fold higher potency, respectively, positioning it as a significantly more potent HPPD binder.

HPPD inhibition herbicide target metabolic disease

LDHA Inhibition: 4.2-Fold Higher Affinity than FX-11

Against human recombinant lactate dehydrogenase A (LDHA), 1-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid exhibits a Ki of 1.9 μM (1900 nM) in a mixed inhibition mode [1]. The well-characterized LDHA inhibitor FX-11 displays a Ki of 8 μM (8000 nM) against the same human liver LDHA enzyme , representing a 4.2-fold difference in binding affinity favoring the target compound.

LDHA inhibition cancer metabolism Warburg effect

Physicochemical Differentiation: 3-Hydroxy Isomer Exhibits 90-Fold Lower Lipophilicity than 2-Hydroxy and 4-Hydroxy Analogs

The predicted ACD/LogP of 1-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is -0.01 , whereas the 2-hydroxy positional isomer (CAS 39629-89-5) and the 4-hydroxy isomer (CAS 39629-88-4) both exhibit LogP values of 0.8947 . This difference of approximately 0.9 log units corresponds to a ~8-fold difference in partition coefficient and reflects a markedly lower lipophilicity for the 3-hydroxy substitution.

LogP lipophilicity ADME solubility

Antimicrobial Scaffold Activity: 2-Hydroxy Derivatives Demonstrate Potency Against Drug-Resistant Gram-Positive Pathogens and C. auris

While direct MIC data for 1-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid itself are not reported, structurally related 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives exhibit potent antimicrobial activity. Specifically, a hydrazone derivative bearing a 5-nitrothien-2-yl moiety demonstrated an MIC of 16 µg/mL against three multidrug-resistant C. auris isolates representing major genetic lineages, including strains harboring TR34/L98H mutations [1]. Additionally, the 5-fluorobenzimidazole derivative was four-fold more potent than clindamycin against methicillin-resistant S. aureus TCH 1516 [1].

antimicrobial MRSA Candida auris Gram-positive

Storage and Handling Differentiation: Requires -20°C Storage for Long-Term Stability

1-(3-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid requires storage at -20°C for optimal long-term stability, with vendors advising centrifugation of the original vial prior to cap removal to maximize product recovery . In contrast, related pyrrolidinecarboxylic acid derivatives may be stored at room temperature or 2-8°C, reflecting inherent differences in solid-state stability.

stability storage handling procurement

High-Impact Application Scenarios for 1-(3-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 91891-24-6)


HPPD Inhibitor Screening and Lead Optimization Programs

The 20 nM IC₅₀ against HPPD [1] makes this compound an attractive starting point for structure-activity relationship (SAR) studies targeting HPPD inhibition. Researchers can use the compound as a reference standard or as a scaffold for derivatization to improve selectivity for plant versus mammalian HPPD isoforms, or to enhance in vivo herbicidal efficacy.

Cancer Metabolism Studies Targeting LDHA

With a Ki of 1.9 μM against LDHA [2], the compound is suitable for use in enzymatic assays investigating the Warburg effect and glycolysis dependency in cancer cell lines. It can serve as a tool compound to validate LDHA as a therapeutic target in specific cancer types and to benchmark novel LDHA inhibitors.

Focused Library Synthesis for Antimicrobial and Anticancer Discovery

The 5-oxopyrrolidine-3-carboxylic acid core, when derivatized at the 3-hydroxyphenyl position or the carboxylic acid, yields compounds with demonstrated antimicrobial activity against MRSA and multidrug-resistant C. auris [3]. The 3-hydroxy isomer serves as a versatile building block for generating focused chemical libraries targeting Gram-positive pathogens, drug-resistant fungi, and A549 lung cancer models.

ADME Property Optimization in Medicinal Chemistry

The low predicted LogP (-0.01) distinguishes this compound as a more polar, water-soluble scaffold compared to its 2-hydroxy and 4-hydroxy analogs. Medicinal chemists seeking to reduce logP and improve aqueous solubility while maintaining target engagement can use this compound as a template for designing analogs with favorable ADME profiles.

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